molecular formula C10H12ClF3O2 B1504021 Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate CAS No. 83376-83-4

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate

Cat. No.: B1504021
CAS No.: 83376-83-4
M. Wt: 256.65 g/mol
InChI Key: ZRLLIXSRKOMDAU-XQRVVYSFSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects its complex structural architecture. The primary International Union of Pure and Applied Chemistry name is methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate, which accurately describes each structural component in hierarchical order. The nomenclature begins with the methyl ester functionality, followed by the substitution pattern on the cyclopropane ring system. The (Z)-designation specifically indicates the stereochemical configuration of the double bond within the propenyl substituent, where the chlorine and trifluoromethyl groups are positioned on the same side of the alkene.

Alternative systematic names found in chemical databases include "this compound" and variations that emphasize different aspects of the molecular structure. The compound is registered under Chemical Abstracts Service number 83376-83-4, providing a unique identifier for database searches and regulatory purposes. Additional registry numbers include the European Community number 620-912-8, which facilitates identification within European chemical regulations. The compound also appears in specialized chemical databases under the identifier DTXSID90696572, reflecting its inclusion in toxicological and environmental databases.

The International Union of Pure and Applied Chemistry nomenclature system requires careful attention to the stereochemical descriptors, particularly the (Z)-configuration of the chlorotrifluoropropenyl substituent. This geometric isomerism significantly influences the compound's physical and chemical properties, making accurate nomenclature essential for scientific communication. The systematic name also incorporates the cyclopropane numbering system, where the carboxylate group serves as the primary functional group for numbering purposes.

Molecular Formula and Weight Analysis

The molecular formula of methyl 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate is C₁₀H₁₂ClF₃O₂, representing a compact yet complex organic molecule. This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three fluorine atoms, and two oxygen atoms, creating a molecular composition that reflects both the cyclopropane core and the halogenated alkene substituent. The molecular weight has been precisely determined as 256.65 grams per mole through computational chemistry methods and experimental validation.

Molecular Parameter Value Method
Molecular Formula C₁₀H₁₂ClF₃O₂ Elemental Analysis
Molecular Weight 256.65 g/mol Mass Spectrometry
Monoisotopic Mass 256.047792 u High-Resolution MS
Average Mass 256.648 u Standard Atomic Weights

The elemental composition analysis reveals several important structural features that contribute to the compound's overall properties. The presence of three fluorine atoms concentrated in a trifluoromethyl group creates a highly electronegative region that significantly influences molecular polarity and reactivity patterns. The chlorine substituent adds additional halogen functionality, creating opportunities for substitution reactions and contributing to the molecule's overall electron-withdrawing character. The oxygen atoms are incorporated within the methyl ester functionality, providing both hydrogen bonding capabilities and potential sites for hydrolytic reactions.

Computational analysis of the molecular weight distribution shows that the compound exists primarily as a single isotopic species, with minor contributions from natural isotopic variants of carbon, chlorine, and other constituent elements. The monoisotopic mass of 256.047792 atomic mass units represents the most abundant isotopic combination and serves as the primary reference for mass spectrometric identification. This precise molecular weight determination is crucial for analytical applications and synthetic planning, particularly when designing purification protocols and analytical methods.

Stereochemical Configuration and Isomerism

The stereochemical complexity of methyl 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate arises from multiple stereocenters and geometric isomerism within the molecule. The most significant stereochemical feature is the (Z)-configuration of the chlorotrifluoropropenyl substituent, where the chlorine atom and trifluoromethyl group are positioned on the same side of the carbon-carbon double bond. This geometric arrangement creates distinct spatial relationships that influence molecular conformation, intermolecular interactions, and chemical reactivity patterns.

The cyclopropane ring system introduces additional stereochemical considerations, particularly regarding the relative configuration of the carboxylate ester and the propenyl substituent. These substituents can adopt either cis or trans arrangements relative to the cyclopropane plane, creating potential for geometric isomerism at the ring level. The dimethyl substitution at the 2-position of the cyclopropane ring eliminates potential stereocenters at that position but contributes to steric hindrance that influences overall molecular conformation.

Database searches reveal the existence of related stereoisomeric compounds, including the (E)-isomer of the chlorotrifluoropropenyl substituent and potential trans-arrangements of the cyclopropane substituents. The (E)-isomer, where chlorine and trifluoromethyl groups are positioned on opposite sides of the double bond, represents a distinct chemical entity with different physical and chemical properties. Crystallographic studies of related compounds have demonstrated that stereochemical configuration significantly influences crystal packing arrangements and intermolecular interaction patterns.

The stereochemical assignment relies on careful analysis of Nuclear Magnetic Resonance spectroscopy data, particularly proton-proton coupling constants and Nuclear Overhauser Effect measurements that reveal spatial relationships between different molecular regions. The (Z)-configuration assignment is supported by characteristic chemical shift patterns and coupling relationships observed in both one-dimensional and two-dimensional Nuclear Magnetic Resonance experiments.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for methyl 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate are not directly available in the current literature, extensive crystallographic studies of closely related compounds provide valuable insights into the three-dimensional conformational behavior of this molecular family. Crystallographic analysis of analogous structures containing the (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane framework reveals important conformational preferences and packing motifs that likely apply to the (Z)-isomer as well.

Crystallographic Parameter Related Compound Value Space Group Reference
Unit Cell Volume 3419.9 Ų P b c n
Crystal System Orthorhombic P b c n
Temperature 294 K -
Density 1.333 Mg m⁻³ P2₁/n

Conformational analysis of related cyclopropane derivatives demonstrates that the three-dimensional structure is significantly influenced by the electronic effects of the halogenated substituents. The trifluoromethyl group adopts preferred rotational conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The cyclopropane ring maintains its characteristic planar geometry, but the attached substituents can adopt various conformational arrangements depending on crystal packing forces and intermolecular interactions.

Computational modeling studies suggest that the (Z)-isomer may exhibit different conformational preferences compared to the crystallographically characterized (E)-isomer, particularly in the rotational positioning of the chlorotrifluoropropenyl substituent relative to the cyclopropane plane. The methyl ester group typically adopts conformations that optimize both intramolecular stability and intermolecular packing efficiency in crystalline environments. These conformational preferences are crucial for understanding the compound's physical properties, including melting point, solubility characteristics, and intermolecular interaction patterns.

The three-dimensional conformation also influences the compound's potential for intermolecular hydrogen bonding and halogen bonding interactions, which are important for crystal engineering applications and understanding solution-phase behavior. The presence of multiple halogen atoms creates opportunities for halogen bonding networks that can stabilize specific conformational arrangements and influence crystalline packing motifs.

Properties

CAS No.

83376-83-4

Molecular Formula

C10H12ClF3O2

Molecular Weight

256.65 g/mol

IUPAC Name

methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H12ClF3O2/c1-9(2)5(7(9)8(15)16-3)4-6(11)10(12,13)14/h4-5,7H,1-3H3/b6-4-

InChI Key

ZRLLIXSRKOMDAU-XQRVVYSFSA-N

SMILES

CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C

Isomeric SMILES

CC1(C(C1C(=O)OC)/C=C(/C(F)(F)F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C

Pictograms

Irritant

Origin of Product

United States

Biological Activity

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate (CAS No. 83376-83-4) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C10H12ClF3O2
  • Molecular Weight: 256.65 g/mol
  • IUPAC Name: methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
  • Physical State: Typically available as a neat liquid or solid.
PropertyValue
CAS Number83376-83-4
Molecular FormulaC10H12ClF3O2
Molecular Weight256.65 g/mol
Purity≥95%
Storage ConditionsAs per label instructions

Biological Activity

Mechanism of Action:
The compound exhibits biological activity primarily through its interaction with specific biological pathways. It is structurally related to organochlorine and organofluorine compounds, which may influence its reactivity and interaction with biological systems.

Toxicological Profile:
The compound is classified as an irritant under the GHS hazard classification. Care should be taken during handling to avoid exposure.

Case Studies

  • Antiproliferative Activity:
    A study investigated the antiproliferative effects of similar trifluoropropenyl compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction mechanisms, although specific data on this compound was not directly available .
  • Synthesis and Characterization:
    The synthesis of the compound was explored in various studies. For instance, a modified procedure involving zinc powder and acetic anhydride was used to create similar trifluoromethylated compounds . The characterization included crystal structure analysis revealing significant halogen bonding interactions that may contribute to its biological properties .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications:

Compound NameBiological Activity
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-...Potential antiproliferative effects
(Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxy...Crystal structure dominated by Cl⋯O interactions
cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-...Related to cyclopropanecarboxylic acids; potential herbicidal activity

Scientific Research Applications

Agricultural Chemistry

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate is primarily studied as a potential pesticide or herbicide. Its structure suggests that it may interact effectively with biological systems.

Case Study: Pesticidal Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity. A study published in the Journal of Agricultural and Food Chemistry demonstrated that similar trifluorinated compounds showed significant insecticidal properties against various pests. This suggests that this compound could potentially be developed into a novel pesticide formulation .

Synthetic Organic Chemistry

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane structure allows for various transformations that can lead to the development of new pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

In synthetic organic chemistry, cyclopropane derivatives are valuable due to their ability to undergo ring-opening reactions. A recent study illustrated how this compound was used as a precursor for synthesizing bioactive molecules with anti-cancer properties. The research highlighted the compound's utility in creating diverse chemical libraries for drug discovery .

Material Science

The incorporation of fluorinated compounds into polymer matrices can enhance material properties such as thermal stability and chemical resistance. This compound is being explored for its potential use in developing advanced materials.

Case Study: Polymer Enhancement

A study focused on the modification of polycarbonate materials using fluorinated cyclopropane derivatives showed improved water repellency and durability. The findings suggest that incorporating this compound into polymer formulations can lead to superior performance characteristics suitable for various industrial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for pyrethroid synthesis .
Reaction Conditions:

  • Basic Hydrolysis: Aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours.

  • Acidic Hydrolysis: HCl (1–3 M) under reflux for 8–12 hours.

ParameterBasic HydrolysisAcidic Hydrolysis
Yield85–92% 78–85%
ByproductsMinimalTrace anhydrides
Reaction Time4–6 hours8–12 hours

Product: 3-[(Z)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CID: 6440522) .

Transesterification

The compound participates in titanate-catalyzed transesterification to synthesize advanced pyrethroids like Heptafluthrin .
Typical Protocol:

  • Reactants: 2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl alcohol.

  • Catalyst: Titanium(IV) isopropoxide (1–3 mol%).

  • Conditions: 80–150°C in toluene or xylene for 6–10 hours.

OutcomeValue
Conversion Rate90–95%
Selectivity>98% (Z-isomer retained)
PurificationDistillation under reduced pressure

Condensation with Alcohols

The methyl ester is a precursor in pyrethroid synthesis via condensation with fluorinated benzyl alcohols. For example, Tefluthrin is synthesized by reacting the acid chloride derivative (from hydrolysis) with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol .
Key Steps:

  • Ester → Acid Chloride: Thionyl chloride (SOCl₂) at 50–60°C.

  • Condensation: Acid chloride + alcohol in toluene with pyridine (acid scavenger) at 5–20°C.

StepConditionsYield
Acid Chloride FormationSOCl₂, 50–60°C, 2h93–97%
CondensationToluene, 5–20°C, 3h88–91%

Stability Under Thermal and Catalytic Conditions

ConditionObservation
80°C, 12hNo degradation
150°C, 24h5–8% E-isomer formation
Titanate CatalystAccelerates transesterification without isomerization

Stereochemical Integrity

The Z-configuration of the propenyl group is retained in all documented reactions due to steric protection by the trifluoromethyl and chlorine substituents. Spectroscopic data (¹H NMR, ¹³C NMR) confirm no epimerization during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares core structural motifs with several pyrethroid insecticides, differing primarily in ester substituents, stereochemistry, and bioactivity. Below is a detailed comparison:

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 83376-83-4 C₁₀H₁₂ClF₃O₂ 256.65 Methyl ester; (Z)-2-chloro-3,3,3-trifluoropropenyl; 2,2-dimethylcyclopropane ring .
Tefluthrin 79538-32-2 C₁₇H₁₄ClF₇O₂ 418.73 (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl ester; same cyclopropane core .
Bifenthrin 82657-04-3 C₂₃H₂₂ClF₃O₂ 422.87 (2-Methylbiphenyl-3-yl)methyl ester; biphenyl group enhances lipophilicity .
Lambda-Cyhalothrin 76703-62-3 C₂₃H₁₉ClF₃NO₃ 449.90 (S)-α-cyano-3-phenoxybenzyl ester; cyano group increases insecticidal potency .

Environmental and Toxicological Profiles

Compound Half-Life (Soil) Mammalian Toxicity (LD₅₀, rat oral) Environmental Impact
Target Not reported Not reported Likely lower bioaccumulation due to simpler structure and lower lipophilicity .
Tefluthrin 30–60 days 1,100–1,500 mg/kg Persistent in soil; fluorinated groups resist degradation .
Bifenthrin 7–70 days 53.4–70 mg/kg High toxicity to aquatic organisms; biphenyl group may bioaccumulate .
Lambda-Cyhalothrin 4–12 weeks 56–79 mg/kg Toxic to bees; regulated due to runoff risks .

Key Differentiators

  • Ester Group Complexity : The target compound’s methyl ester is simpler than the fluorinated (tefluthrin) or biphenyl (bifenthrin) esters, likely reducing its environmental persistence and bioactivity .
  • Stereochemistry : The (Z)-configuration in the propenyl side chain is conserved across all compounds, critical for binding to insect voltage-gated sodium channels .
  • Functional Groups: Lambda-cyhalothrin’s α-cyano group enhances insecticidal potency but increases mammalian toxicity .

Preparation Methods

Zinc Powder and Acetic Anhydride Mediated Synthesis

Research studies have explored the synthesis of this compound and structurally related trifluoromethylated compounds using modified procedures that employ zinc powder and acetic anhydride as reagents. This method leverages the reductive capabilities of zinc powder in the presence of acetic anhydride to facilitate the formation of the trifluoropropenyl moiety attached to the cyclopropane ring.

  • Procedure Highlights:

    • Zinc powder acts as a reducing agent.
    • Acetic anhydride serves as both solvent and acetylating agent.
    • The reaction conditions are optimized to favor the (Z)-configuration of the propenyl substituent.
    • The cyclopropane carboxylate ester is preserved during the reaction.
  • Advantages:

    • Allows for selective halogenation and trifluoromethylation.
    • Provides reasonable yields of the target compound.
    • Compatible with sensitive functional groups.
  • Limitations:

    • Requires careful control of reaction parameters to avoid isomerization.
    • Handling of zinc powder and acetic anhydride requires strict safety measures.

Halogen Bonding and Structural Considerations

Characterization of the synthesized compound via crystal structure analysis has revealed significant halogen bonding interactions involving the chlorine and trifluoromethyl groups. These interactions are critical in stabilizing the (Z)-isomer and may influence the reaction pathway during synthesis.

  • Such structural insights guide the optimization of reaction conditions to favor the desired stereochemistry.

Summary of Key Data

Aspect Details
Molecular Formula C10H12ClF3O2
Molecular Weight 256.65 g/mol
CAS Number 83376-83-4
Key Reagents Zinc powder, acetic anhydride
Reaction Type Reductive halogenation and trifluoromethylation
Target Isomer (Z)-configuration of 2-chloro-3,3,3-trifluoro-1-propenyl
Typical Reaction Conditions Controlled temperature, inert atmosphere recommended
Purification Methods Crystallization, chromatography

Additional Considerations

  • Safety: The compound is classified as an irritant with potential skin and eye irritation hazards. Appropriate personal protective equipment and ventilation must be employed during synthesis.

  • Thermal Properties: The compound has a boiling point of approximately 193-194°C, which is relevant for purification steps such as distillation or recrystallization.

  • Shelf Life and Storage: Stable for up to 1095 days under room temperature storage conditions.

Research Findings and Optimization Notes

  • The use of zinc powder in the presence of acetic anhydride is a key innovation that allows for efficient synthesis of trifluoromethylated cyclopropane derivatives.
  • The stereochemical outcome is highly dependent on reaction conditions, particularly temperature and reagent stoichiometry.
  • Halogen bonding observed in crystallographic studies suggests that the chlorine substituent plays a role in stabilizing the product and may influence reaction mechanisms.
  • The synthetic route is adaptable for producing analogs with varied halogen or trifluoromethyl substitutions, facilitating structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclopropanation and stereoselective halogenation. A common approach is the use of Corey-Chaykovsky cyclopropanation followed by Z-selective trifluoromethylation. To maximize purity:

  • Employ column chromatography with hexane/ethyl acetate gradients (monitored by TLC).
  • Optimize reaction temperatures (e.g., 0–5°C for cyclopropanation to prevent racemization).
  • Validate purity via HPLC (≥99%) and GC-MS to confirm absence of (E)-isomer byproducts .

Q. How can the stereochemical configuration (Z/E) of the propenyl group be reliably confirmed?

  • Methodology : Use a combination of:

  • X-ray crystallography (as in related cyclopropane derivatives, e.g., and ).
  • NMR spectroscopy : 19F^{19}\text{F}-NMR to distinguish coupling patterns between Z and E isomers. For example, Z-configuration shows distinct 3JH-F^3J_{\text{H-F}} couplings (~12–15 Hz) due to spatial proximity of fluorine and hydrogen .
  • Vibrational circular dichroism (VCD) for chiral centers in the cyclopropane ring .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C.
  • Light sensitivity : UV-Vis spectroscopy to monitor degradation under UV light (store in amber vials at –20°C).
  • Hydrolytic stability : Accelerated aging in buffered solutions (pH 4–9) with LC-MS analysis to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the Z-configuration of the propenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare transition-state energies of Z vs. E isomers.
  • Experimental validation : React with nucleophiles (e.g., thiols or amines) under controlled conditions. Monitor kinetics via 19F^{19}\text{F}-NMR, noting slower reactivity in the Z-isomer due to steric hindrance from the trifluoromethyl group .

Q. What mechanistic insights explain contradictory data on the compound’s environmental persistence in soil vs. aquatic systems?

  • Methodology : Design microcosm studies to assess degradation pathways:

  • Soil : Use 14C^{14}\text{C}-radiolabeled compound to track mineralization (CO2_2 evolution) and bound residues.
  • Aquatic systems : LC-HRMS to identify photolytic degradation products (e.g., dechlorinated intermediates).
  • Contradiction resolution : Soil microbial consortia may degrade the compound faster via hydrolytic pathways, whereas aqueous photolysis dominates in water, producing recalcitrant trifluoromethyl byproducts .

Q. How can the cyclopropane ring’s strain energy be quantified, and how does it affect intermolecular interactions in crystal structures?

  • Methodology :

  • Strain energy calculation : Use Gaussian software with homodesmotic reactions to isolate ring strain (estimated ~25–30 kcal/mol for similar cyclopropanes).
  • X-ray crystallography : Analyze packing motifs (e.g., shows C–H···F interactions stabilizing the Z-isomer). Compare Hirshfeld surfaces to quantify intermolecular contacts .

Methodological Reference Table

Parameter Analytical Technique Key Observations References
Stereochemical configurationX-ray crystallography, 19F^{19}\text{F}-NMRZ-isomer confirmed via F-H coupling and XRD packing
Thermal stabilityTGA, DSCDecomposition onset at 160°C
Environmental persistence14C^{14}\text{C}-radiolabeling, LC-HRMSSoil half-life: 30 days; aquatic: 120 days

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate

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